molecular formula C₁₂H₂D₈O₄S B1157413 Bis(4-hydroxyphenyl) Sulfone-d8

Bis(4-hydroxyphenyl) Sulfone-d8

Cat. No.: B1157413
M. Wt: 258.32
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(4-hydroxyphenyl) Sulfone-d8, also widely known as Bisphenol S-d8, is a stable isotope-labeled analog of Bis(4-hydroxyphenyl) Sulfone (BPS, CAS 80-09-1) where eight hydrogen atoms have been replaced by deuterium (D), yielding the molecular formula C 12 H 2 D 8 O 4 S and a molecular weight of 258.32 g/mol . This compound serves as a critical internal standard in mass spectrometry-based analytical methods, enabling precise quantification and toxicokinetic studies of its unlabeled counterpart, BPS, in complex biological and environmental samples . Its primary research value lies in elucidating the absorption, distribution, metabolism, and excretion (ADME) of Bisphenol S in humans. A key toxicokinetic study using this deuterated standard revealed that orally administered BPS has a significantly higher systemic bioavailability of active (non-conjugated) compound compared to Bisphenol A (BPA), with a mean of 62% reaching the systemic circulation unchanged . This finding is critical for human health risk assessment, as it suggests that replacement of BPA with BPS could lead to increased internal exposure to a hormonally active substance. The compound allows researchers to accurately track BPS and its glucuronide conjugate (BPSG) in plasma and urine, providing vital data on elimination half-lives and exposure routes . Beyond biomonitoring, this compound is also used as a reactant in epoxy resin formulations and as a latent thermal catalyst, where its deuterated form can be used to study reaction mechanisms and material properties . The use of this stable isotope-labeled compound is essential for generating highly reliable and specific data on BPS exposure, which is increasingly prevalent in populations worldwide. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C₁₂H₂D₈O₄S

Molecular Weight

258.32

Synonyms

4,4’-sulfonylbisphenol-d8 ; 1,1’-Sulfonylbis[4-hydroxybenzene]-d8;  4,4’-Bisphenol S-d8 ;  4,4’-Dihydroxydiphenyl Sulfone;  4,4’-Sulfonylbis[phenol]-d8;  4,4’-Sulfonyldiphenol-d8;  4-(4-Hydroxyphenylsulfonyl)phenol-d8;  4-Hydroxyphenyl Sulfone-d8;  BPS 1-d8; 

Origin of Product

United States

Scientific Research Applications

Applications Overview

  • Epoxy Resin Production
    • Bis(4-hydroxyphenyl) sulfone-d8 serves as a reactant in the synthesis of epoxy resins. Its ability to enhance thermal stability and mechanical properties makes it a preferred choice for high-performance applications .
  • Latent Thermal Catalyst
    • This compound acts as a latent thermal catalyst in epoxy systems, facilitating cross-linking processes without the need for additional catalysts or curing agents. This property is particularly advantageous in manufacturing processes where controlled curing is required .
  • Polymer Synthesis
    • It is utilized in the production of polyether sulfones and other high-temperature resistant plastics. The purity of this compound significantly influences the properties of the resulting polymers, making selective synthesis methods essential .

Data Tables

Application AreaDescriptionKey Benefits
Epoxy ResinsReactant for producing epoxy thermosetsEnhanced thermal stability
Latent Thermal CatalystFacilitates curing without additional catalystsControlled curing process
Polymer ProductionUsed in manufacturing polyether sulfonesHigh-temperature resistance

Case Study 1: Epoxy Resin Development

A study by Fu et al. (2011) demonstrated that incorporating this compound into epoxy formulations improved the thermal stability of the cured product. The research highlighted the compound's effectiveness as a latent catalyst during the curing process, allowing for better control over reaction kinetics and final material properties .

Case Study 2: Polymer Properties Enhancement

Li et al. (2012) investigated the impact of this compound on the mechanical properties of polyether sulfones. The findings indicated that higher purity levels of this compound led to enhanced tensile strength and thermal resistance in the final polymer product, underscoring its importance in polymer synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparison

The structural diversity among bisphenol analogs arises from variations in the central linking group and substituents. Key compounds compared include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Bis(4-hydroxyphenyl) Sulfone-d8 (BPS-d8) C₁₂H₂D₈O₄S ~258.33 Sulfone, deuterated hydroxyl
Bisphenol A-d16 (BPA-d16) C₁₅D₁₆O₂ ~244.22 Propane, deuterated hydroxyl
Bisphenol S (BPS) C₁₂H₁₀O₄S 250.27 Sulfone, hydroxyl
Bisphenol F (BPF) C₁₃H₁₂O₂ 200.23 Methane, hydroxyl
Bis(4-methoxyphenyl) sulfone C₁₄H₁₄O₄S 278.32 Sulfone, methoxy
Bis(4-chlorophenyl) sulfone C₁₂H₈Cl₂O₂S 287.16 Sulfone, chloride
  • Central Linking Group : BPS and BPS-d8 feature a sulfone group (SO₂), which confers higher thermal and chemical stability compared to BPA’s propane or BPF’s methane bridges .
  • Substituents : Hydroxyl groups in BPS-d8 and BPS enable hydrogen bonding, influencing solubility and reactivity. Methoxy (in bis(4-methoxyphenyl) sulfone) and chloride (in bis(4-chlorophenyl) sulfone) substituents alter hydrophobicity and toxicity .

Physicochemical Properties

  • Thermal Stability: Sulfone-containing bisphenols (BPS, BPS-d8) exhibit superior thermal stability compared to BPA and BPF due to the strong S=O bonds .
  • Solubility: BPS-d8 and BPS are sparingly soluble in water but soluble in polar organic solvents (e.g., methanol), whereas bis(4-chlorophenyl) sulfone is highly hydrophobic .
  • Isotopic Effects: Deuterated analogs (BPS-d8, BPA-d16) have marginally higher molecular weights than their non-deuterated counterparts, critical for differentiation in mass spectrometry .

Environmental Impact and Biodegradability

  • Biodegradation: BPA and BPF degrade efficiently in seawater (75–100% degradation via indigenous microbes), whereas BPS resists biodegradation due to its stable sulfone group .
  • Ecotoxicity : BPS and its analogs exhibit estrogenic activity, though BPS-d8’s ecological impact is mitigated by its controlled use as a tracer .

Preparation Methods

Sulfonation and Sulfone Formation

The core synthesis of bis(4-hydroxyphenyl) sulfone-d8 derives from the reaction of phenol-d8 with sulfuric acid. In the non-deuterated process, phenol reacts with sulfuric acid in a two-step equilibrium: sulfonation (forming sulfonic acid intermediates) and sulfone formation. For the deuterated variant, phenol-d8 replaces phenol, ensuring deuterium incorporation at the aromatic positions. The reaction proceeds as follows:

Phenol-d8+H2SO4Bis(4-hydroxyphenyl) sulfone-d8+H2O\text{Phenol-d}8 + \text{H}2\text{SO}4 \rightarrow \text{Bis(4-hydroxyphenyl) sulfone-d}8 + \text{H}_2\text{O}

Key parameters include:

  • Molar ratio : Phenol-d8 to sulfuric acid ratios of 2:1 to 25:1, with optimal yields at 3:1–7:1.

  • Temperature : 140–230°C, balancing reaction rate and isomer control.

  • Catalysts : Lewis acids like boric acid enhance sulfone formation by polarizing the sulfuric acid.

Solvent-Free vs. Solvent-Assisted Methods

Two patented approaches dominate:

  • Solvent-free synthesis (US5072049A): Eliminates inert solvents, simplifying purification. Water removal via distillation shifts equilibrium toward product formation.

  • Solvent-assisted synthesis (US5059715A): Uses solvents (e.g., chlorobenzene) to dissolve byproducts like 2,4'-isomers, which are subsequently distilled off at 160–200°C to favor the 4,4'-isomer.

Optimization of Reaction Conditions

Temperature and Isomer Control

Thermodynamic equilibrium between 4,4'- and 2,4'-isomers necessitates precise temperature management. At 160–200°C, undesired isomers revert to the 4,4'-form, achieving >99% purity. For the deuterated compound, identical thermal treatment ensures isotopic integrity while minimizing structural deviations.

Catalytic Enhancements

Incorporating boric acid or trifluoromethanesulfonic acid accelerates sulfone formation. Modified silica gel doped with phosphoric acid further improves yield (up to 85%) by adsorbing water and stabilizing intermediates.

Purification and Isolation

Crystallization and Filtration

Post-reaction, the crude product is dissolved in alkaline aqueous solution (pH 10–12), filtered through activated charcoal, and reprecipitated at pH 6–7 using sulfuric acid. For the deuterated compound, this step removes non-deuterated impurities, ensuring >98% isotopic purity.

Distillation and Solvent Removal

Continuous distillation of solvents (e.g., chlorobenzene) during reaction confines byproducts to the liquid phase, enabling selective crystallization of this compound.

Characterization and Quality Control

Physicochemical Properties

PropertyValue (this compound)Source
Melting point242–247°C
Solubility (20°C)1.1 g/L in water
Molar mass258.32 g/mol
Bulk density500 kg/m³

Spectroscopic Validation

  • IR spectroscopy : Confirms hydroxyl (3200–3600 cm⁻¹) and sulfone (1150–1300 cm⁻¹) groups.

  • Mass spectrometry : Deuterium incorporation verified via molecular ion peak at m/z 258.

Industrial and Research Applications

This compound is employed as:

  • A latent thermal catalyst in epoxy resins, enabling controlled curing.

  • An internal standard in LC-MS quantification of bisphenol analogs, leveraging its isotopic distinction .

Q & A

Q. What theoretical frameworks guide the interpretation of its deuterium isotope effects in reaction mechanisms?

  • Methodological Answer : The Primary Kinetic Isotope Effect (PKIE) theory explains rate differences in H/D substitution. For example, deuterium’s higher mass reduces zero-point energy, altering activation barriers in Arrhenius plots. Validate using Eyring equation-based models .

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